molecular formula C13H18BrNO4 B2633336 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide CAS No. 2175978-72-8

5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide

Cat. No. B2633336
CAS RN: 2175978-72-8
M. Wt: 332.194
InChI Key: UUSHNNXCDPZHHR-UHFFFAOYSA-N
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Description

5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a critical role in regulating the production of cyclic guanosine monophosphate (cGMP), a secondary messenger that is involved in a wide range of physiological processes. BAY 73-6691 has been shown to have potential therapeutic applications in the treatment of various cardiovascular and pulmonary diseases.

Scientific Research Applications

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, synthesized from compounds like 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carbonitrile, have shown significant DNA affinities and in vitro and in vivo antiprotozoal activities against T. b. rhodesiense and P. falciparum. These compounds, including their prodrugs, demonstrate strong potential as antiprotozoal agents, with some showing excellent activity in the trypanosomal STIB900 mouse model (Ismail et al., 2004).

Antibacterial Activities

N-(4-bromophenyl)furan-2-carboxamides have been synthesized and evaluated for their in vitro antibacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. Molecular docking studies and molecular dynamics simulations validated the active site and molecular interaction stability of these compounds, indicating their effectiveness, particularly against NDM-positive bacteria (Siddiqa et al., 2022).

Chemical Synthesis and Reactivity

Studies on the synthesis of functionalized furan-2-carboxamides, including bromo(diethoxyphosphorylmethyl)furans and bromofuran derivatives, have provided insights into the chemical synthesis and reactivity of these compounds. These studies involve various synthesis routes, such as bromination, phosphorylation, and palladium-catalysed direct heteroarylations, highlighting the versatility and potential of these compounds in chemical synthesis (Valiullina et al., 2015, Pevzner, 2009, Fu et al., 2012).

properties

IUPAC Name

5-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO4/c14-11-4-3-10(19-11)12(17)15-9-13(18-8-7-16)5-1-2-6-13/h3-4,16H,1-2,5-9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSHNNXCDPZHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=C(O2)Br)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide

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